molecular formula C7H13N3 B13174987 ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine

ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine

Cat. No.: B13174987
M. Wt: 139.20 g/mol
InChI Key: NJLOXLANFHALOR-UHFFFAOYSA-N
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Description

Ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is a compound that features an imidazole ring, a common structural motif in many biologically active molecules. Imidazoles are known for their versatility and utility in various applications, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The scalability of the synthesis is crucial for its application in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

Ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can modify the imidazole ring or the ethylamine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazoles.

Scientific Research Applications

Ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The ethylamine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.

    Histamine: A biologically active compound with an imidazole ring, involved in immune responses.

    Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.

Uniqueness

Ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an imidazole ring and an ethylamine group makes it versatile for various applications, from pharmaceuticals to materials science .

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

N-[(1-methylimidazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C7H13N3/c1-3-8-4-7-5-10(2)6-9-7/h5-6,8H,3-4H2,1-2H3

InChI Key

NJLOXLANFHALOR-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN(C=N1)C

Origin of Product

United States

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